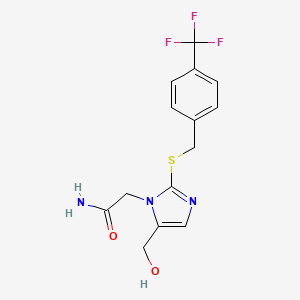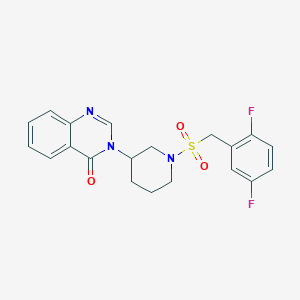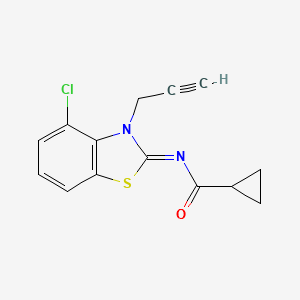
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as CDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDC belongs to the class of thiazole derivatives and has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Applications De Recherche Scientifique
Antitumor and Anticancer Properties
Researchers have synthesized and evaluated benzothiazole derivatives for their potent antitumor properties. For instance, derivatives have been designed to exhibit selective cytotoxicity against tumorigenic cell lines, showcasing excellent in vivo inhibitory effects on tumor growth. These compounds represent a promising avenue for cancer therapy, with specific derivatives demonstrating high efficacy against melanoma cell lines, exhibiting proapoptotic activity, and showing potential as anticancer agents (Yoshida et al., 2005) (Yılmaz et al., 2015).
Antibacterial and Antimicrobial Activity
Certain benzothiazole derivatives have been synthesized and characterized for their antibacterial and antimicrobial activities. These compounds have demonstrated significant action against various microorganisms, suggesting their potential use in addressing bacterial infections and as leads for developing new antimicrobial agents. The structural characteristics and physicochemical parameters of these derivatives have been correlated with their biological efficacy, highlighting the importance of specific functional groups in enhancing activity (Obasi et al., 2017).
Antipsychotic and Psychotropic Activity
The synthesis and evaluation of heterocyclic carboxamides, including benzothiazole derivatives, have indicated potential antipsychotic and psychotropic activities. These compounds have been tested for their ability to bind to key neurotransmitter receptors and exhibit promising in vivo activities, suggesting their utility in developing new treatments for psychiatric disorders. The balance between efficacy and side effects, particularly the reduced propensity for extrapyramidal side effects, marks these derivatives as valuable candidates for further pharmacological studies (Norman et al., 1996).
Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibiting effects on steel in acidic environments. These studies have highlighted the potential of such compounds to provide extra stability and higher inhibition efficiencies, offering a promising approach to protecting metal surfaces against corrosion. The mechanism of adsorption and the correlation between experimental results and quantum chemical parameters have been a focus, providing insights into designing more effective corrosion inhibitors (Hu et al., 2016).
Cysteine Detection
Innovative fluorescent probes based on benzothiazole structures have been developed for the selective and sensitive detection of cysteine over other amino acids. Such probes have been applied successfully in living cells and test paper systems, demonstrating their utility in biochemical and medical research for monitoring cysteine levels, which is crucial for understanding various physiological and pathological processes (Yu et al., 2018).
Propriétés
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h1,3-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGQWIRLFNQAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

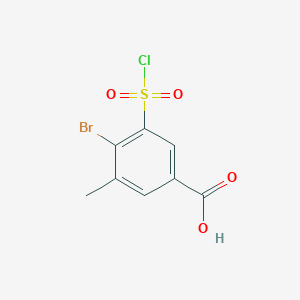
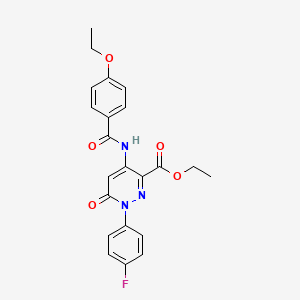
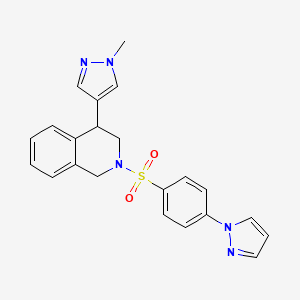
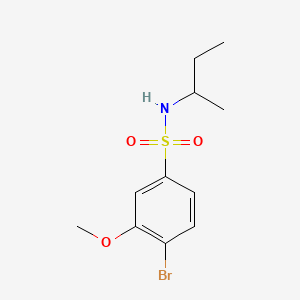
![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)
![(3Ar,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2999612.png)
![N-(4-butylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2999617.png)
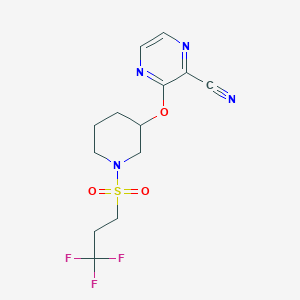
![ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2999619.png)
![N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide](/img/structure/B2999621.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2999622.png)
